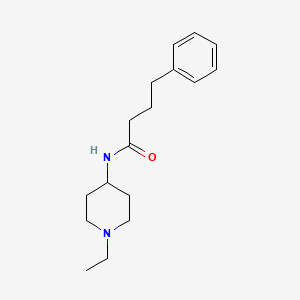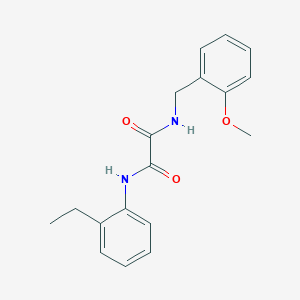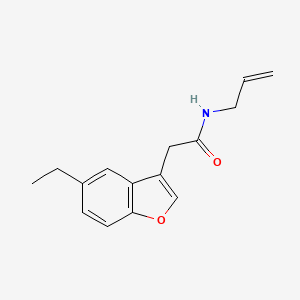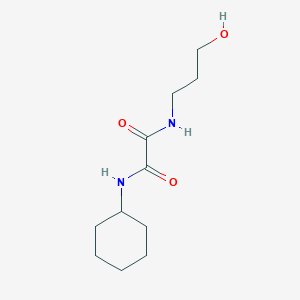
N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide
Vue d'ensemble
Description
N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide, also known as CHDPED, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide in its various applications is not fully understood. In medicinal chemistry, it has been suggested that N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR signaling pathway. In material science, the properties of MOFs synthesized using N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide as a building block can be tuned by varying the reaction conditions and metal ions used. In catalysis, N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide acts as a chiral ligand that can selectively bind to certain metal ions and promote enantioselective reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide have been studied in various cell lines and animal models. In vitro studies have shown that N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide can induce apoptosis and inhibit cell proliferation in cancer cells. In vivo studies have shown that N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide can inhibit tumor growth in mice models. However, the toxicity and pharmacokinetics of N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide in humans have not been fully studied, and further research is needed to determine its safety and efficacy as a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide in lab experiments include its high purity, stability, and versatility as a building block for the synthesis of various compounds. However, the limitations of using N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide include its high cost and limited availability.
Orientations Futures
For research on N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide include exploring its potential applications in other fields such as energy storage and conversion, environmental remediation, and sensors. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide in its various applications and to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide has been studied for its potential applications in various fields including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. In material science, N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, N-cyclohexyl-N'-(3-hydroxypropyl)ethanediamide has been used as a ligand for the synthesis of chiral catalysts.
Propriétés
IUPAC Name |
N'-cyclohexyl-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-8-4-7-12-10(15)11(16)13-9-5-2-1-3-6-9/h9,14H,1-8H2,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMDNRFGMYUVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4717172.png)
![N-(3,5-dichlorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4717186.png)
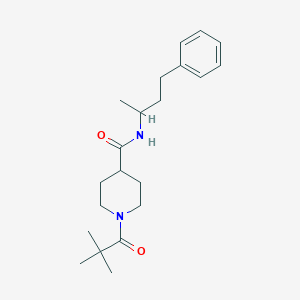
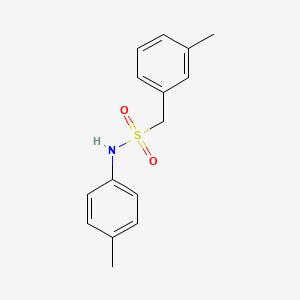
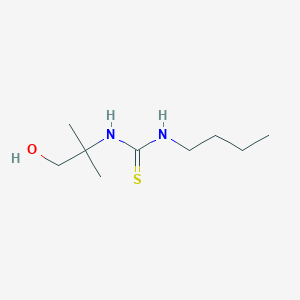
![N-(tert-butyl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4717222.png)
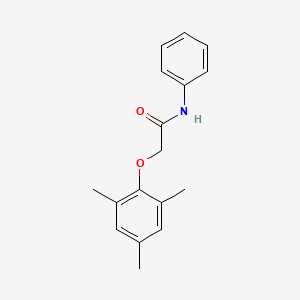
![N,N-dibutyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4717234.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4717243.png)
![2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4717247.png)
![5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4717256.png)
